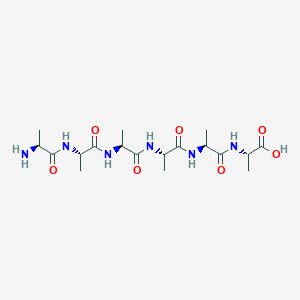

H-Ala-Ala-Ala-Ala-Ala-Ala-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

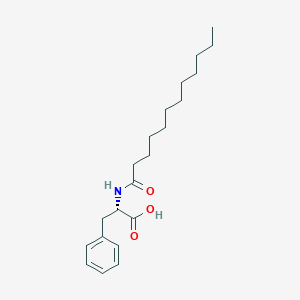

“H-Ala-Ala-Ala-Ala-Ala-Ala-OH” is a hexapeptide composed of six L-alanine units joined by peptide linkages . It is functionally related to L-alanine . It is a natural product found in Trypanosoma brucei .

Molecular Structure Analysis

The molecular formula of “H-Ala-Ala-Ala-Ala-Ala-Ala-OH” is C18H34N6O9 . The InChI code is ZHRZLXZJVUFLNY-XAMCCFCMSA-N . The structure includes six alanine residues connected by peptide bonds .科学的研究の応用

Biosynthesis of Tetrapyrrole Compounds

“H-Ala-Ala-Ala-Ala-Ala-Ala-OH” is a hexapeptide composed of alanine residues. Alanine, being an amino acid, plays a crucial role in the biosynthesis of tetrapyrrole compounds . These compounds have wide applications in medicine, agriculture, and other burgeoning fields .

Medicine

The tetrapyrrole compounds, for which alanine serves as a key precursor, have significant applications in the medical field. For instance, 5-Aminolevulinic acid (5-ALA), a tetrapyrrole compound, can be converted into protoporphyrin IX, a powerful photosensitizer that causes a photosensitive effect . This property makes 5-ALA useful in the treatment of tumors and other diseases .

Agriculture

In the agricultural sector, 5-ALA is used to improve the iron status and immune response in livestock . This application is particularly beneficial in enhancing the health and productivity of farm animals.

Chemical and Pharmaceutical Products

“H-Ala-Ala-Ala-Ala-Ala-Ala-OH” serves as a precursor for various chemical and pharmaceutical products . Its use in these industries underscores its versatility and wide-ranging applications.

Wastewater Treatment

Microbial cells can utilize “H-Ala-Ala-Ala-Ala-Ala-Ala-OH” in the biosynthesis of 5-ALA via the C4/C5 pathway . This process shows promising prospects for the production of 5-ALA by photosynthetic bacteria in wastewater treatment , contributing to environmental sustainability.

Plant Adaptive Responses

5-ALA, synthesized from alanine, plays a significant role in modulating various defense systems in plants and conferring abiotic stress tolerance . It enhances abiotic stress tolerance as well as growth and yield by regulating photosynthetic and antioxidant machineries and nutrient uptake in plants .

作用機序

Target of Action

H-Ala-Ala-Ala-Ala-Ala-Ala-OH, a nonpolar hexapeptide, is primarily absorbed by human intestinal Caco-2 cells . The transport of alanine (Ala), like proton/amino acid symport, can lead to cytoplasmic acidification .

Mode of Action

The peptide interacts with its targets, the Caco-2 cells, through a process similar to proton/amino acid symport . This interaction leads to cytoplasmic acidification, which is a significant change in the cellular environment .

Pharmacokinetics

It’s known that the compound is absorbed by caco-2 cells , indicating its bioavailability in the human body.

Result of Action

The primary result of the action of H-Ala-Ala-Ala-Ala-Ala-Ala-OH is the acidification of the cytoplasm of Caco-2 cells . This change in the cellular environment can have various downstream effects, potentially influencing cellular functions and signaling pathways.

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N6O7/c1-7(19)13(25)20-8(2)14(26)21-9(3)15(27)22-10(4)16(28)23-11(5)17(29)24-12(6)18(30)31/h7-12H,19H2,1-6H3,(H,20,25)(H,21,26)(H,22,27)(H,23,28)(H,24,29)(H,30,31)/t7-,8-,9-,10-,11-,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHDFPIXRRJBKM-ZNSCXOEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N6O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Ala-Ala-Ala-Ala-Ala-Ala-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-, trisodium salt](/img/structure/B75928.png)